
3-Methoxy-2,4,6-trimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2,4,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It belongs to the class of phenolic compounds, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct structure, where three methyl groups and one methoxy group are attached to the benzene ring. It is also referred to by its IUPAC name, this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,4,6-trimethylphenol typically involves the methylation of 2,4,6-trimethylphenol. This process can be carried out using methanol in the presence of a solid acid catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The reaction is carefully controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
3-Methoxy-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
3-Methoxy-2,4,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methoxy-2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenol: Similar structure but lacks the methoxy group.
2,3,6-Trimethylphenol: Another isomer with different methyl group positions.
4-Methoxy-2,3,6-trimethylphenol: Similar structure with a methoxy group at a different position.
Uniqueness
3-Methoxy-2,4,6-trimethylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other trimethylphenol isomers.
属性
CAS 编号 |
34883-05-1 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-methoxy-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-5-7(2)10(12-4)8(3)9(6)11/h5,11H,1-4H3 |
InChI 键 |
KCBDCCLIAJJJAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


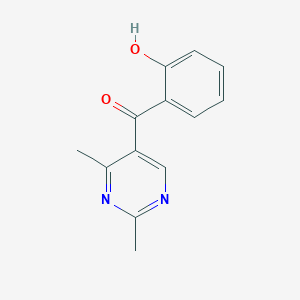
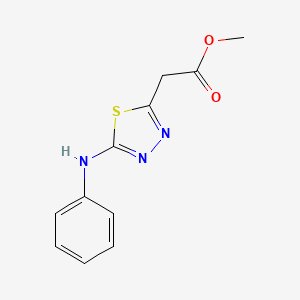
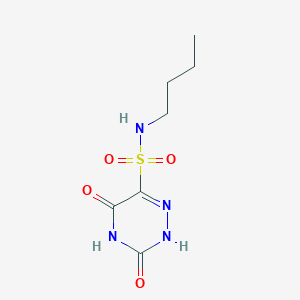
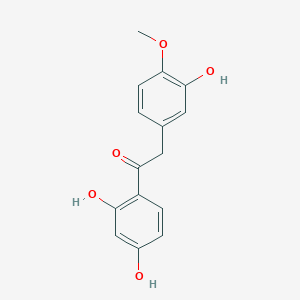
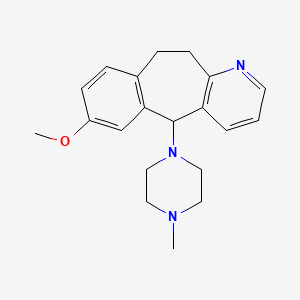
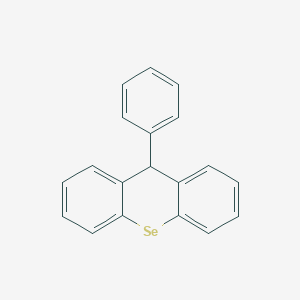
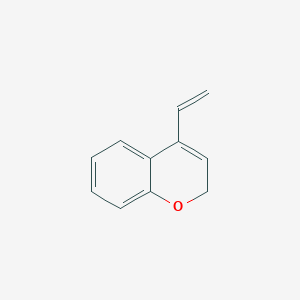
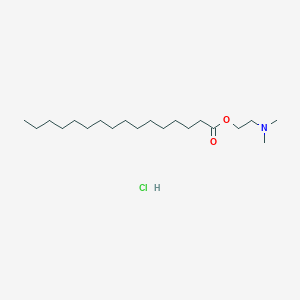
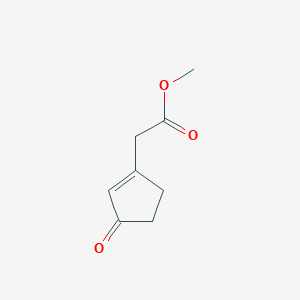
![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
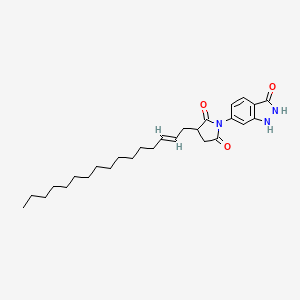
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
